Cas no 80673-00-3 (3-((Trimethylsilyl)ethynyl)pyridine)

3-((Trimethylsilyl)ethynyl)pyridine structure
80673-00-3 structure
商品名:3-((Trimethylsilyl)ethynyl)pyridine
CAS番号:80673-00-3
MF:C10H13NSi
メガワット:175.302423238754
MDL:MFCD01863744
CID:60246
PubChem ID:24874199

3-((Trimethylsilyl)ethynyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-((Trimethylsilyl)ethynyl)pyridine
    • 3-[(Trimethylsilyl)ethynyl]pyridine
    • 3-(Trimethylsilylethynyl)pyridine
    • trimethyl(2-pyridin-3-ylethynyl)silane
    • 3-[(T 3-[(TriMethylsilyl)ethynyl]pyr
    • (3-Pyridylethynyl)trimethylsilane
    • 1-(3-Pyridyl)-2-trimethylsilylacetylene
    • 3-[2-(trimethylsilyl)ethynyl]pyridine
    • 3-trimethylsilylethynylpyridine
    • MTMBLPOPETZZRX-UHFFFAOYSA-N
    • RW2058
    • VP15049
    • TRA0093703
    • FCH1118032
    • 1-(3-Pyridyl)-2-trimethylsilyla
    • A839962
    • 3-[(Trimethylsilyl)ethynyl]pyridine, 97%
    • T1963
    • AKOS015908763
    • MFCD01863744
    • DTXSID30399318
    • AS-62138
    • InChI=1/C10H13NSi/c1-12(2,3)8-6-10-5-4-7-11-9-10/h4-5,7,9H,1-3H
    • 3-(Trimethysilylethynyl)pyridine
    • SCHEMBL2922495
    • trimethyl-[2-(3-pyridinyl)ethynyl]silane
    • CS-W017436
    • 80673-00-3
    • T72959
    • FT-0656304
    • 3-[2-(Trimethylsilyl)ethynyl]pyridine (ACI)
    • Pyridine, 3-[(trimethylsilyl)ethynyl]- (9CI)
    • MDL: MFCD01863744
    • インチ: 1S/C10H13NSi/c1-12(2,3)8-6-10-5-4-7-11-9-10/h4-5,7,9H,1-3H3
    • InChIKey: MTMBLPOPETZZRX-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC=NC=1)#C[Si](C)(C)C

計算された属性

  • せいみつぶんしりょう: 175.08200
  • どういたいしつりょう: 175.081725953g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.922 g/mL at 25 °C(lit.)
  • ふってん: 229 °C(lit.)
  • フラッシュポイント: 華氏温度:201.2°f
    摂氏度:94°c
  • 屈折率: n20/D 1.529(lit.)
  • PSA: 12.89000
  • LogP: 2.31050
  • ようかいせい: 未確定
  • かんど: 熱/空気と湿度に敏感

3-((Trimethylsilyl)ethynyl)pyridine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:<0°C

3-((Trimethylsilyl)ethynyl)pyridine 税関データ

  • 税関コード:29333990

3-((Trimethylsilyl)ethynyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WF671-5g
3-((Trimethylsilyl)ethynyl)pyridine
80673-00-3 98.0%(GC)
5g
¥624.0 2022-06-10
Chemenu
CM137702-25g
3-[(Trimethylsilyl)ethynyl]pyridine
80673-00-3 95%
25g
$200 2023-02-18
abcr
AB353031-5 g
3-(Trimethylsilylethynyl)pyridine, 97%; .
80673-00-3 97%
5g
€95.50 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044051-25g
3-((Trimethylsilyl)ethynyl)pyridine
80673-00-3 97%
25g
¥1169.00 2024-07-28
TRC
T896583-500mg
3-((Trimethylsilyl)ethynyl)pyridine
80673-00-3
500mg
$ 115.00 2022-06-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026202-5g
3-((Trimethylsilyl)ethynyl)pyridine
80673-00-3 97%
5g
¥314 2024-05-21
abcr
AB353031-1 g
3-(Trimethylsilylethynyl)pyridine, 97%; .
80673-00-3 97%
1g
€53.60 2023-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T23550-25g
3-((Trimethylsilyl)ethynyl)pyridine
80673-00-3 98%
25g
¥802.0 2023-09-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T114547-1g
3-((Trimethylsilyl)ethynyl)pyridine
80673-00-3 97%
1g
¥147.90 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1963-1G
3-(Trimethylsilylethynyl)pyridine
80673-00-3 >98.0%(GC)
1g
¥990.00 2024-04-15

3-((Trimethylsilyl)ethynyl)pyridine 合成方法

合成方法 1

はんのうじょうけん
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  3 h, rt; 1 h, rt
リファレンス
Palladium-catalyzed trifluoroethylation of terminal alkynes with 1,1,1-trifluoro-2-iodoethane
Feng, Yi-Si; et al, Organic Letters, 2013, 15(4), 936-939

合成方法 2

はんのうじょうけん
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Palladium-Catalyzed Cross-Alkynylation of Aryl Bromides by Sodium Tetraalkynylaluminates
Gelman, Dmitri; et al, Journal of Organic Chemistry, 2002, 67(18), 6287-6290

合成方法 3

はんのうじょうけん
1.1 Catalysts: Potassium bis(trimethylsilyl)amide Solvents: Acetonitrile ;  2 h, rt
リファレンス
Transition Metal-Free Catalytic C-H Silylation of Terminal Alkynes with bis(Trimethylsilyl)acetylene Initiated by KHMDS
Kucinski, Krzysztof; et al, ChemCatChem, 2022, 14(18),

合成方法 4

はんのうじょうけん
1.1 Reagents: Diethylzinc Solvents: Acetonitrile ,  Hexane ;  20 h, 80 °C
リファレンス
Et2Zn-mediated stoichiometric C(sp)-H silylation of 1-alkynes and chlorosilanes
Huang, Pan; et al, Tetrahedron Letters, 2019, 60(24), 1574-1577

合成方法 5

はんのうじょうけん
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  3 h, 30 °C
1.2 Reagents: Water
リファレンス
Efficient Synthesis of a Complete Donor/Acceptor Bis(aryl)diyne Family
Holmes, Brian T.; et al, Synthetic Communications, 2003, 33(14), 2447-2461

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Zinc triflate Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Ligand-Promoted Alkynylation of Aryl Ketones: A Practical Tool for Structural Diversity in Drugs and Natural Products
Xu, Hui; et al, ACS Catalysis, 2021, 11(3), 1758-1764

合成方法 7

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  > 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Palladium acetylacetonate ,  1,1′-(3,4-Thiophenediyl)bis[1,1-dicyclohexylphosphine] Solvents: 1,4-Dioxane ;  16 h, 150 °C
リファレンス
Palladium-catalyzed decarbonylative alkynylation of aromatic esters
Okita, Toshimasa; et al, Chemistry Letters, 2017, 46(2), 218-220

合成方法 8

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Acetonitrile ;  rt → 10 °C; 10 min, 10 °C; 1 h, 10 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9 - 10, rt
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, 40 °C
リファレンス
Substituent Parameters Impacting Isomer Composition and Optical Properties of Dihydroindolizine Molecular Switches
Bartucci, Matthew A.; et al, Journal of Organic Chemistry, 2014, 79(12), 5586-5594

合成方法 9

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, 40 °C
リファレンス
Substituent Parameters Impacting Isomer Composition and Optical Properties of Dihydroindolizine Molecular Switches
Bartucci, Matthew A.; et al, Journal of Organic Chemistry, 2014, 79(12), 5586-5594

合成方法 10

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 0 °C → rt; 15 min, rt; rt → 0 °C
1.2 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 30 min, rt
1.3 Reagents: Tridecane Catalysts: Dichlorobis(trimethylphosphine)nickel Solvents: Tetrahydrofuran ;  20 h, 65 °C
1.4 Reagents: Citric acid, sodium salt Solvents: tert-Butyl methyl ether ,  Water
リファレンス
Alkynylation of benzonitriles via nickel catalyzed C-C bond activation
Penney, Jonathan M.; et al, Tetrahedron Letters, 2004, 45(25), 4989-4992

合成方法 11

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  5 h, 50 °C
リファレンス
Octahedral [Pd6L8]12+ Metallosupramolecular Cages: Synthesis, Structures and Guest-Encapsulation Studies
Kim, Tae Y.; et al, Chemistry - A European Journal, 2017, 23(60), 15089-15097

合成方法 12

はんのうじょうけん
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Palladium acetylacetonate ,  1,1′-(3,4-Thiophenediyl)bis[1,1-dicyclohexylphosphine] Solvents: 1,4-Dioxane ;  16 h, 150 °C
リファレンス
Palladium-catalyzed decarbonylative alkynylation of aromatic esters
Okita, Toshimasa; et al, Chemistry Letters, 2017, 46(2), 218-220

合成方法 13

はんのうじょうけん
リファレンス
Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KIT
Kaitsiotou, Helena; et al, Journal of Medicinal Chemistry, 2017, 60(21), 8801-8815

合成方法 14

はんのうじょうけん
1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  24 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Highly Chemoselective DMPU-Mediated Trialkylsilylation of Terminal Alkynes Using Trifluoromethyltrialkylsilane
Nozawa-Kumada, Kanako; et al, Asian Journal of Organic Chemistry, 2017, 6(1), 63-66

合成方法 15

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  4 h, rt
リファレンス
Novel Class of Colony-Stimulating Factor 1 Receptor Kinase Inhibitors Based on an o-Aminopyridyl Alkynyl Scaffold as Potential Treatment for Inflammatory Disorders
Xie, Zhicheng; et al, Journal of Medicinal Chemistry, 2020, 63(3), 1397-1414

合成方法 16

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  2 min, -78 °C; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; 17.5 h, rt
1.3 Reagents: Water ;  rt
リファレンス
Improved syntheses of the mGlu5 antagonists MMPEP and MTEP using Sonogashira cross-coupling
Mu, Boshuai; et al, Pharmaceuticals, 2018, 11(1), 24/1-24/13

合成方法 17

はんのうじょうけん
1.1 Catalysts: (T-4)-[(4-Methoxyphenyl)methylidyne]tris(1,1,1-triphenylsilanolato)molybdenum Solvents: Toluene ;  2 h, rt
リファレンス
Cross-Metathesis of Terminal Alkynes
Lhermet, Rudy; et al, Chemistry - A European Journal, 2014, 20(41), 13188-13193

3-((Trimethylsilyl)ethynyl)pyridine Raw materials

3-((Trimethylsilyl)ethynyl)pyridine Preparation Products

3-((Trimethylsilyl)ethynyl)pyridine 関連文献

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